6-Bromo-4-methoxy-1,3-benzodioxole
Description
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Properties
IUPAC Name |
6-bromo-4-methoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-10-6-2-5(9)3-7-8(6)12-4-11-7/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIWDZBUHXVOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Oxidative Addition:
The catalytic cycle commences with the oxidative addition of the carbon-bromine bond of 6-Bromo-4-methoxy-1,3-benzodioxole to a coordinatively unsaturated palladium(0) complex, typically generated in situ from a palladium(II) precatalyst. ucc.ielibretexts.org This step involves the insertion of the palladium atom into the C-Br bond, leading to the formation of a square planar palladium(II) intermediate. libretexts.org The oxidation state of palladium changes from 0 to +2. The electron-donating nature of the methoxy (B1213986) and methylenedioxy groups on the aromatic ring can influence the rate of this step. nih.gov
The general mechanism for oxidative addition can be represented as:
L₂Pd(0) + Ar-Br → L₂Pd(II)(Ar)(Br)
Where L represents the phosphine (B1218219) ligands and Ar is the 4-methoxy-1,3-benzodioxol-6-yl group.
Transmetalation:
Following oxidative addition, the next key step is transmetalation. In this process, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide ligand. researchgate.netnih.gov This step requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻). researchgate.net
Two primary pathways for transmetalation have been proposed:
The Boronate Pathway: The activated boronate directly attacks the palladium(II) complex. nih.gov
The Oxo-Palladium Pathway: The halide on the palladium complex is first exchanged with a hydroxide (B78521) or alkoxide from the base, followed by reaction with the neutral boronic acid. nih.gov
The operative pathway can depend on the specific reaction conditions, including the solvent and the nature of the base used. nih.gov For 6-Bromo-4-methoxy-1,3-benzodioxole, the electron-rich nature of the aryl ligand on the palladium intermediate could influence the kinetics of this step.
Reductive Elimination:
The final step of the catalytic cycle is reductive elimination, where the two organic groups (the 4-methoxy-1,3-benzodioxol-6-yl group and the aryl group from the boronic acid) are coupled together to form the new C-C bond of the biaryl product. utrgv.edu This process is irreversible and results in the reduction of the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two organic ligands must be in a cis orientation on the square planar palladium complex. libretexts.org
L₂Pd(II)(Ar)(Ar') → Ar-Ar' + L₂Pd(0)
Kinetic studies on related systems have shown that the rate of reductive elimination can be influenced by the electronic properties of the coupling partners and the steric hindrance around the palladium center. utrgv.edu
Reaction Chemistry and Mechanistic Investigations of 6 Bromo 4 Methoxy 1,3 Benzodioxole
Electrophilic Aromatic Substitution Reactions
The 1,3-benzodioxole (B145889) ring system is electron-rich due to the oxygen atoms of the dioxole ring, which donate electron density to the aromatic ring. This inherent reactivity makes it susceptible to electrophilic aromatic substitution. The presence of the methoxy (B1213986) group further enhances this reactivity, making the ring system highly activated towards electrophiles. However, the deactivating effect of the bromine atom can temper this reactivity to some extent.
In electrophilic aromatic substitution reactions of 6-bromo-4-methoxy-1,3-benzodioxole, the positions of incoming electrophiles are directed by the existing bromo and methoxy substituents. The methoxy group at position 4 is a strong activating group and directs electrophiles to the ortho and para positions. The bromine atom at position 6 is a deactivating group but also directs to the ortho and para positions.
Considering the positions on the ring, the methoxy group directs to positions 5 (ortho) and 7 (ortho, relative to the benzene (B151609) ring numbering). The bromo group directs to positions 5 (ortho) and 7 (para). Both groups, therefore, reinforce the substitution at positions 5 and 7. The steric hindrance from the adjacent methoxy group might influence the regioselectivity between these two positions.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom attached to the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. This is typical for aryl halides. However, under specific conditions, such as the use of strong bases or transition metal catalysts, nucleophilic substitution can be induced. For instance, reactions with alkoxides or amines in the presence of a copper catalyst (Ullmann condensation) could potentially lead to the substitution of the bromine atom.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
This compound is an excellent substrate for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, with the bromine atom serving as a leaving group.
Palladium catalysts are extensively used to facilitate cross-coupling reactions involving this compound. The Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or ester, and the Heck reaction, which couples it with an alkene, are prominent examples.
In a typical Suzuki-Miyaura reaction, this compound would be reacted with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating a new carbon-carbon bond at the position of the bromine atom.
The Heck reaction involves the palladium-catalyzed reaction of this compound with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of complex molecular skeletons.
Below is a table summarizing typical conditions for these reactions:
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Aryl-substituted benzodioxole |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | Alkenyl-substituted benzodioxole |
Functional Group Interconversions on the Benzodioxole Scaffold
The functional groups on the this compound scaffold can be chemically modified to introduce new functionalities. For example, the methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃). This hydroxyl group can then be further functionalized.
Another important transformation is the conversion of the bromo substituent into other functional groups. For instance, metal-halogen exchange using an organolithium reagent like n-butyllithium can generate a lithiated species. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents, such as carboxyl groups (by reaction with CO₂), or can be used in transmetalation reactions.
Mechanistic Studies of Specific Transformations
While specific mechanistic studies exclusively focused on this compound are not extensively documented in peer-reviewed literature, its reactivity can be understood by examining transformations common to aryl bromides, particularly palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, serves as an illustrative example of a likely transformation for this substrate. youtube.comlibretexts.org The proposed mechanism, based on extensive studies of related aryl halides, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. utrgv.edutaylorandfrancis.com
A Plausible Mechanistic Pathway: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. youtube.com For this compound, a typical reaction would involve its coupling with an arylboronic acid to form a biaryl product.
Table 1: Typical Components in a Suzuki-Miyaura Coupling of this compound
| Component | Example | Role |
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst |
| Base | Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) | Activates the organoboron reagent |
| Solvent | Toluene/Water or Dimethoxyethane/Water | Provides the reaction medium |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 6-Bromo-4-methoxy-1,3-benzodioxole by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would include:
Aromatic Protons: Two singlets are anticipated in the aromatic region of the spectrum. The proton at the C5 position and the proton at the C7 position are on the benzene (B151609) ring. Due to their different neighboring substituents (methoxy group vs. bromine atom), they will have distinct chemical shifts.
Methylenedioxy Protons: The two protons of the methylenedioxy group (-O-CH₂-O-) are chemically equivalent and are expected to produce a single sharp singlet. This signal typically appears around 5.9-6.1 ppm for benzodioxole systems. chemicalbook.com
Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) are also equivalent and will generate a distinct singlet, typically in the range of 3.8-4.0 ppm.
¹³C-NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, eight distinct signals are expected:
Aromatic Carbons: Six signals will correspond to the carbons of the benzene ring. The chemical shifts are influenced by the attached substituents. Carbons bonded to oxygen (C4 and the two carbons of the dioxole bridge) will be shifted downfield (higher ppm values). The carbon attached to the bromine atom (C6) will also have a characteristic shift.
Methylenedioxy Carbon: A single signal for the methylene (B1212753) carbon of the dioxole ring is expected, typically appearing around 100-102 ppm. rsc.org
Methoxy Carbon: The carbon of the methoxy group will produce a signal in the upfield region of the spectrum, generally between 55-60 ppm.
The following table provides predicted NMR data based on the analysis of similar structures.
| Spectroscopy Type | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H-NMR | Ar-H (C5-H) | ~6.9 - 7.2 | Singlet |
| ¹H-NMR | Ar-H (C7-H) | ~6.5 - 6.8 | Singlet |
| ¹H-NMR | -O-CH₂-O- | ~6.0 | Singlet |
| ¹H-NMR | -OCH₃ | ~3.9 | Singlet |
| ¹³C-NMR | Aromatic Carbons (C-O, C-Br, C-C, C-H) | ~95 - 150 | 6 signals |
| ¹³C-NMR | -O-CH₂-O- | ~101 | 1 signal |
| ¹³C-NMR | -OCH₃ | ~56 | 1 signal |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₇BrO₃), the monoisotopic mass is approximately 229.958 Da. uni.lu
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can confirm the elemental formula. For C₈H₇BrO₃, the presence of bromine is readily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 mass units (⁷⁹Br and ⁸¹Br).
Fragmentation Analysis: In techniques like Electrospray Ionization (ESI-MS), the molecule is first ionized, often by protonation to form [M+H]⁺. The subsequent fragmentation of this ion provides structural clues. Expected fragmentation pathways for this compound include:
Loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ ion.
Loss of a bromine radical (•Br), leading to an [M-79/81]⁺ ion.
Cleavage of the ether bond, potentially losing formaldehyde (B43269) (CH₂O) from the dioxole ring.
Predicted mass-to-charge ratios (m/z) for various adducts under mass spectrometry are shown in the table below. uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 230.96514 |
| [M+Na]⁺ | 252.94708 |
| [M-H]⁻ | 228.95058 |
| [M]⁺ | 229.95731 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of its functional groups.
The IR spectrum of this compound is expected to show several characteristic absorption bands. By analogy with related structures like p-bromoanisole, key peaks can be predicted: nist.gov
Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Medium to strong bands from the methoxy and methylenedioxy groups are expected in the 2850-2960 cm⁻¹ region.
Aromatic C=C Stretch: Several sharp bands of variable intensity will be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
Asymmetric C-O-C Stretch: A strong, prominent band for the aryl-alkyl ether of the methoxy group is expected around 1250 cm⁻¹.
Symmetric C-O-C Stretch: A band for the ether linkage should appear around 1030-1040 cm⁻¹. The methylenedioxy group will also contribute characteristic C-O stretching bands in the fingerprint region (900-1200 cm⁻¹).
C-Br Stretch: A weak to medium band is expected in the low-frequency region, typically between 500-600 cm⁻¹.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a discussion of the expected solid-state features.
The arrangement of molecules in the crystal, or crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated:
C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic or methoxy C-H groups and the oxygen atoms of the methoxy or dioxole groups of neighboring molecules are likely to be a significant force in the crystal packing. nist.gov
C-H···π Interactions: The electron-rich π-system of the benzodioxole ring can act as a weak hydrogen bond acceptor for C-H groups from adjacent molecules.
π-π Stacking: The planar aromatic rings may stack on top of each other in either a parallel or offset fashion to maximize attractive van der Waals forces.
Analysis of a crystal structure would reveal the preferred conformation of the molecule in the solid state. Key conformational features would include the planarity of the benzodioxole ring system and the orientation of the methoxy group relative to the aromatic ring. In similar structures, the methoxy group often lies nearly coplanar with the benzene ring to maximize electronic conjugation, though steric hindrance can cause some out-of-plane rotation.
UV-Vis Spectroscopy and Solvatochromic Studies
UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, providing information about its chromophores (light-absorbing parts). The primary chromophore in this molecule is the substituted benzodioxole ring system.
The UV-Vis spectrum of 1,3-benzodioxole (B145889) derivatives typically shows strong absorptions corresponding to π → π* transitions within the aromatic ring. tandfonline.com The presence of the methoxy (-OCH₃) and bromo (-Br) substituents, which act as auxochromes (groups that modify the absorption of a chromophore), is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted benzodioxole.
Solvatochromic studies would involve measuring the UV-Vis spectrum in a series of solvents with varying polarities. A shift in the absorption maximum with changing solvent polarity would indicate a difference in the dipole moment between the ground and excited states of the molecule, providing insight into its electronic structure.
Computational and Theoretical Chemistry of 6 Bromo 4 Methoxy 1,3 Benzodioxole
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For "6-Bromo-4-methoxy-1,3-benzodioxole," DFT calculations are instrumental in determining its ground state properties.
Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For "this compound," this process involves calculating the molecular geometry at which the forces on all atoms are zero, corresponding to a stable conformation. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p).
Following geometry optimization, vibrational analysis is conducted to confirm that the optimized structure corresponds to a true energy minimum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The absence of imaginary frequencies in the calculated vibrational spectrum indicates a stable structure. Furthermore, the calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. For instance, a study on a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, utilized DFT to compare calculated and experimental optimized parameters and perform a vibrational assessment. researchgate.net
Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.89 Å |
| C-O (methoxy) | 1.36 Å | |
| O-CH2-O | 1.43 Å | |
| Bond Angle | C-C-Br | 119.5° |
| C-O-C (methoxy) | 117.8° | |
| O-C-O (dioxole) | 109.5° | |
| Dihedral Angle | C-C-O-C (methoxy) | 179.8° |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar molecular structures.
DFT calculations also provide detailed information about the electronic structure of "this compound." This includes the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) analysis is another important tool used to study charge distribution, intramolecular interactions, and the delocalization of electron density within the molecule. This analysis provides insights into the hybridization of atomic orbitals and the nature of the chemical bonds. For example, in a study of another benzodioxole derivative, NBO analysis was used to confirm hyperconjugative interactions and stabilization energies. tandfonline.com
Table 2: Hypothetical Electronic Properties of this compound (Illustrative)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar molecular structures.
Molecular Dynamics (MD) Simulations
For a molecule like "this compound," MD simulations could be employed to study its conformational flexibility, interactions with solvent molecules, and its behavior in a biological environment, such as a cell membrane or the active site of a protein. For instance, MD simulations have been used to study the stability of ligand-protein complexes involving other heterocyclic compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com Although no specific QSAR studies have been published for "this compound," the principles of QSAR can be applied to predict its potential activities based on its physicochemical properties and structural features.
A QSAR study would involve a dataset of benzodioxole derivatives with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of "this compound." For example, QSAR modeling has been used to study the efficiency of 1,3-benzodioxole (B145889) derivatives as corrosion inhibitors. researchgate.net
Molecular Docking and Receptor Binding Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a small molecule, such as "this compound," might interact with a biological target, typically a protein receptor.
While specific docking studies for "this compound" are not documented, research on similar brominated and benzodioxole compounds provides a framework for how such studies would be conducted. nih.govnih.gov The process involves obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank, and then using a docking algorithm to place the ligand into the protein's active site. A scoring function is then used to estimate the binding affinity. Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, molecular docking has been employed to study the interaction of benzodioxole derivatives with targets like COX enzymes and receptor tyrosine kinases. nih.govnih.gov
Semi-empirical Molecular Orbital Calculations
Semi-empirical molecular orbital methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. These methods, such as AM1, PM3, and MNDO, are computationally less expensive and can be applied to larger molecular systems.
In the context of "this compound," semi-empirical methods could be used for preliminary geometry optimizations and to calculate electronic properties. While less accurate than DFT, they can provide valuable initial insights into the molecule's structure and reactivity. For example, a study on 1,3-benzodioxole derivatives as corrosion inhibitors utilized various semi-empirical methods to determine the relationship between molecular structure and inhibitory properties. researchgate.net
Synthetic Utility and Applications in Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
6-Bromo-4-methoxy-1,3-benzodioxole is recognized and commercially supplied as a chemical building block for use in organic synthesis. fluorochem.co.ukresearchgate.net Its structure is primed for a variety of coupling reactions, particularly at the bromine-substituted position, which can be readily transformed through common organometallic cross-coupling reactions. While specific reaction details for this compound are proprietary or not widely published in available literature, the utility of the closely related (6-bromobenzo[d] researchgate.netscribd.comdioxol-5-yl)methanol in Suzuki-Miyaura coupling reactions to produce complex heterocyclic systems highlights the synthetic potential of this class of molecules. worldresearchersassociations.com Such reactions demonstrate how the bromo-benzodioxole scaffold serves as a rigid core onto which further molecular complexity can be built, leading to novel compounds with diverse applications. Patent literature also indicates its use as an intermediate in the synthesis of new chemical entities, such as substituted picolinates and pyrimidine-carboxylates developed for use as herbicides.
Precursor for Advanced Pharmaceutical Intermediates
The 1,3-benzodioxole (B145889) moiety is a key structural feature in a wide array of biologically active compounds. worldresearchersassociations.com Consequently, this compound is identified as a relevant precursor for creating advanced pharmaceutical intermediates. scribd.com Patent documents explicitly note its utility in the synthesis of pharmaceutical products, underscoring its role in drug discovery and development. fluorochem.co.uk The compound is listed in catalogs of reagents intended for pharmaceutical and life science research and development laboratories. scribd.com Although specific, publicly accessible synthetic routes starting from this compound to a named pharmaceutical intermediate are limited, the general application is well-established. For context, other bromo-substituted heterocycles are routinely used as key starting materials in the synthesis of high-value pharmaceutical agents, such as kinase inhibitors for oncology. mdpi.com
Application in Natural Product Synthesis
The 1,3-benzodioxole ring system is a core component of many natural products, including alkaloids. fluorochem.co.ukworldresearchersassociations.com The structure of this compound makes it a suitable starting material for the synthesis of natural product analogues or for the total synthesis of natural products themselves. For instance, the related natural product Myristicin (B1677595) features a 4-methoxy-1,3-benzodioxole core. nist.gov The bromine atom on the target compound provides a reactive handle for chemists to introduce different functional groups, allowing for the creation of a library of synthetic derivatives based on a natural product scaffold. This is valuable for structure-activity relationship (SAR) studies in medicinal chemistry. Chemical suppliers also categorize the compound within series related to natural products.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 91511-83-0 |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Canonical SMILES | COC1=C2OCOC2=CC(Br)=C1 |
| InChI Key | PQIWDZBUHXVOKA-UHFFFAOYSA-N |
Source: fluorochem.co.uk
Table 2: Documented Applications and Roles
| Application / Role | Description | Source(s) |
| Building Block | Used as a foundational molecular fragment in organic synthesis. | fluorochem.co.ukresearchgate.net |
| Pharmaceutical Intermediate | Serves as a precursor in the synthesis of pharmaceutical products and intermediates. | fluorochem.co.ukscribd.com |
| Natural Product Synthesis | Applied in the synthesis of alkaloids and other natural product derivatives. | fluorochem.co.uk |
| Agrochemical Synthesis | Used as an intermediate in the creation of new herbicides. |
Research into Derivatives and Their Academic Significance
Design and Synthesis of Novel 6-Bromo-4-methoxy-1,3-benzodioxole Derivatives
The synthesis of novel derivatives from the 1,3-benzodioxole (B145889) scaffold involves a variety of chemical strategies to introduce new functional groups and build more complex molecules. A common starting point for creating diversity is a brominated benzodioxole, which allows for cross-coupling reactions.
One prominent synthetic route begins with a related compound, (6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol. researchgate.net This starting material can be converted to an azido (B1232118) derivative, 5-(azidomethyl)-6-bromobenzo[d] nih.govnih.govdioxole, through nucleophilic substitution. This intermediate is then used in a Huisgen 1,3-dipolar cycloaddition, or "click reaction," with an alkyne like phenylacetylene (B144264) to form a triazole ring. The resulting product, which still contains the bromo group, is an ideal substrate for the Suzuki-Miyaura coupling reaction. By reacting it with various boronic acids in the presence of a palladium catalyst, a wide array of substituents can be attached at the bromine's original position, yielding a library of new 1,3-benzodioxole derivatives. researchgate.net
Other synthetic approaches focus on modifying the benzodioxole core to produce compounds like aryl acetates and acetic acid derivatives. For example, benzodioxole aryl acetate (B1210297) and acetic acid derivatives can be synthesized from 3,4-(methylenedioxy)phenylacetic acid. nih.gov These syntheses often involve esterification followed by reactions like Friedel-Crafts acylation to attach different substituted benzoic acid moieties to the benzodioxole ring. nih.gov Similarly, benzodioxole carboxamide derivatives are synthesized by coupling 2-(benzo[d] nih.govnih.govdioxol-5-yl)acetic acid or benzo[d] nih.govnih.govdioxole-5-carboxylic acids with various aniline (B41778) derivatives. mdpi.com These synthetic methodologies provide a robust platform for generating diverse libraries of compounds for biological screening. biodiversitylibrary.org
Structure-Activity Relationship (SAR) Studies of Substituted Benzodioxoles
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzodioxole derivatives, SAR analyses have revealed key structural features that govern their efficacy in various biological contexts.
In the development of antitumor agents, SAR studies on arsenicals conjugated with 1,3-benzodioxole derivatives showed that the metabolic ring-opening of the benzodioxole was important for activity. mdpi.com Comparing a stable 1,3-benzodioxole conjugate (PZ2) with its metabolized, ring-opened derivatives (HDZ2, TAZ2, DAZ2, and MAZ2), it was found that the metabolized structures had superior anti-proliferation activity. This suggests that the di-hydroxyl phenol (B47542) created upon ring-opening is a critical pharmacophore. Furthermore, the introduction of a fluorine atom to the ring (PFZ2) slightly improved activity compared to the non-fluorinated version. mdpi.com
For derivatives designed as cyclooxygenase (COX) inhibitors, SAR studies revealed distinct patterns. Benzodioxole acetate derivatives bearing halogen substituents (Br, Cl, I) on an attached phenyl ring generally showed better activity against the COX-1 enzyme than their corresponding acetic acid counterparts. nih.gov However, one acetic acid derivative (4f) was found to be the most potent COX-1 inhibitor in the series, indicating that the interplay between the core scaffold and its substituents is complex. nih.gov
In the context of insect growth regulators that inhibit chitinase (B1577495), SAR studies of benzo[d] nih.govnih.govdioxole-6-benzamide derivatives identified that specific substitutions enhance inhibitory activity. The lead compound, a12, was improved upon by designing derivatives like d29, which showed significantly better inhibition of multiple chitinase enzymes. This enhancement was achieved by designing the molecule to have stronger interactions with key residues in the enzymes' active sites. nih.gov
The table below summarizes key SAR findings for different classes of benzodioxole derivatives.
| Derivative Class | Biological Target | Key SAR Findings |
| Arsenical Conjugates | Cancer Cells / TrxR | Metabolized, ring-opened derivatives with a di-hydroxyl phenol structure show superior activity. mdpi.com |
| Aryl Acetates/Acids | COX Enzymes | Acetate esters with halogens are generally more potent COX-1 inhibitors than the corresponding acids. nih.gov |
| Benzamides | Insect Chitinases | Enhanced interaction with key enzyme residues through specific substitutions leads to improved inhibitory activity. nih.gov |
| Benzyl-1,3-benzodioxoles | Tubulin | An intact dioxole ring and a methoxy (B1213986) group at position 5 are required for maximum antimitotic activity. nih.gov |
Investigation of Biological Activities of Derived Compounds
Derivatives of the 1,3-benzodioxole scaffold have been investigated for a wide spectrum of biological activities, demonstrating the versatility of this chemical structure.
Antimitotic Activity: A class of 6-benzyl-1,3-benzodioxole derivatives has been identified as having significant antimitotic activity. These synthetic compounds act by inhibiting the polymerization of tubulin, a critical process for cell division. Their mechanism is comparable to that of the natural antimitotic drug podophyllotoxin. nih.gov
Auxin Receptor Agonism: In the field of agrochemicals, novel 1,3-benzodioxole derivatives have been designed as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.govfrontiersin.org A series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized, with the derivative K-10 showing a remarkable ability to promote root growth in plants like Arabidopsis thaliana and Oryza sativa (rice). frontiersin.orgnih.gov This activity surpassed that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA), highlighting the potential of these compounds as next-generation plant growth regulators. nih.govresearchgate.net
Antimicrobial Activity: The 1,3-benzodioxole moiety is a component of many compounds with antimicrobial properties. researchgate.netnih.gov For instance, peptidyl derivatives containing the 1,3-benzodioxole system, synthesized from the natural product safrole, have been evaluated for their antimicrobial effects. Interestingly, while seeking antibacterial agents, some of these compounds were found to promote the growth of certain organisms like Bacillus subtilis. nih.gov
Insect Repellent and Insecticidal Activity: The benzodioxole structure is well-known in the context of insecticides. Myristicin (B1677595), a naturally occurring benzodioxole derivative found in nutmeg, is a known insecticide and can enhance the effectiveness of other insecticides. wikipedia.orgnih.gov It has shown efficacy against a range of agricultural pests. wikipedia.org Furthermore, synthetic benzodioxole derivatives have been developed as insect growth regulators (IGRs). These compounds interfere with the molting process in insects by inhibiting chitinase enzymes. nih.gov Studies on benzyl-1,3-benzodioxole derivatives have also demonstrated their ability to control mosquito development, with activity levels similar to other established IGRs. biodiversitylibrary.org
Mechanistic Investigations of Biological Action
Understanding the mechanism of action is key to the rational design of more effective compounds. Research into benzodioxole derivatives has elucidated several distinct mechanisms.
Enzyme Inhibition:
Thioredoxin Reductase (TrxR) Inhibition: Certain 1,3-benzodioxole-conjugated arsenicals exert their potent antitumor effects by inhibiting the thioredoxin (Trx) system. mdpi.com The Trx system is often over-expressed in cancer cells, and its inhibition leads to increased oxidative stress and subsequent apoptosis (programmed cell death). These arsenicals are highly selective and efficient inhibitors of TrxR. mdpi.com
Cyclooxygenase (COX) Inhibition: A series of benzodioxole aryl acetate and acetic acid derivatives have been shown to inhibit COX-1 and COX-2 enzymes. nih.gov These enzymes are key to the inflammatory pathway. Compound 3b, for instance, showed potent dual inhibition of both COX-1 and COX-2, while compound 4d was found to be a more selective inhibitor. nih.gov
Chitinase Inhibition: In insects, some benzo[d] nih.govnih.govdioxole-6-benzamide derivatives function as insect growth regulators by inhibiting multiple chitinase enzymes (OfChtI, OfChtII, and OfChi-h). nih.gov These enzymes are essential for breaking down the old cuticle during molting. By inhibiting them, compounds like d29 disrupt normal insect development, leading to mortality. nih.gov
α-Amylase Inhibition: Benzodioxol carboxamide derivatives have been investigated as potential antidiabetic agents through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. Compounds IIa and IIc were identified as potent α-amylase inhibitors with high safety profiles in normal cells. mdpi.com
Receptor Binding:
Auxin Receptor (TIR1) Binding: The root-promoting effects of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives are achieved through direct binding to the auxin receptor TIR1. nih.govfrontiersin.orgnih.gov Molecular docking analyses have shown that the lead compound, K-10, has a stronger binding affinity for TIR1 than the natural auxin. This binding mimics the natural hormone, activating downstream signaling pathways that lead to enhanced root growth. frontiersin.orgresearchgate.net
Cellular Pathway Modulation:
Inhibition of Tubulin Polymerization: The antimitotic activity of 6-benzyl-1,3-benzodioxole derivatives stems from their ability to interfere with microtubule dynamics. They competitively inhibit the binding of colchicine (B1669291) to tubulin, which prevents the assembly of microtubules necessary for forming the mitotic spindle during cell division. nih.gov
The table below provides a summary of the mechanisms of action for various benzodioxole derivatives.
| Mechanism | Specific Action | Derivative Class | Biological Effect |
| Enzyme Inhibition | Inhibits Thioredoxin Reductase (TrxR) | Arsenical Conjugates | Antitumor mdpi.com |
| Enzyme Inhibition | Inhibits COX-1 and COX-2 | Aryl Acetates/Acids | Anti-inflammatory nih.gov |
| Enzyme Inhibition | Inhibits Multiple Chitinases | Benzamides | Insect Growth Regulation nih.gov |
| Receptor Binding | Binds to Auxin Receptor TIR1 | Acetamides | Plant Root Growth Promotion frontiersin.orgnih.gov |
| Pathway Modulation | Inhibits Tubulin Polymerization | Benzyl-1,3-benzodioxoles | Antimitotic nih.gov |
Applications in Agrochemical and Flavor Chemistry Research
The unique chemical properties of the 1,3-benzodioxole scaffold have led to its application in both agrochemical and flavor chemistry research.
Agrochemical Research: The 1,3-benzodioxole nucleus is a "privileged scaffold" in the discovery of new agrochemicals. frontiersin.orgnih.gov
Plant Growth Regulators: As detailed previously, benzodioxole derivatives that act as auxin receptor agonists represent a promising new class of plant growth regulators. Compounds like K-10 effectively promote the growth of deeper and longer root systems, which can enhance crop resilience and productivity. nih.govfrontiersin.org
Insecticides and Synergists: The benzodioxole ring is a well-known component of insecticides, most famously as a synergist. The methylenedioxy group inhibits cytochrome P450 enzymes in insects, which are responsible for detoxifying insecticides. This inhibition enhances the potency and duration of active insecticidal ingredients. Beyond synergism, many derivatives are being developed as direct-acting insect growth regulators that disrupt molting by inhibiting chitinase. nih.gov Naturally occurring benzodioxoles like myristicin also possess inherent insecticidal and repellent properties. wikipedia.orgnih.gov Patents exist for novel benzodioxole derivatives designed specifically for their use as synergistic agents in insecticidal compositions. google.com
Flavor Chemistry Research: Several naturally occurring 1,3-benzodioxole derivatives are key components of the essential oils of spices and are widely used as flavoring agents. nih.gov
Myristicin: This compound is a primary flavor constituent of nutmeg and mace and is also found in parsley and dill. nih.govmdpi.com Its aromatic profile contributes significantly to the characteristic flavor of these spices. Due to its presence in nutmeg oil, myristicin is found in various food products, including baked goods, pastries, and cola-flavored soft drinks. mdpi.comresearchgate.net
Other Derivatives: Other related natural products like safrole (from sassafras), apiol (from parsley), and dillapiole (B1196416) are also important in the flavor and fragrance industry. nih.gov The research into these compounds helps to characterize the flavor profiles of essential oils and ensures their safe use in food products.
Conclusion and Future Research Directions
Summary of Current Research on 6-Bromo-4-methoxy-1,3-benzodioxole
Research directly focused on this compound is limited. However, the broader family of substituted 1,3-benzodioxoles has been the subject of considerable scientific inquiry. acs.orgresearchgate.net These scaffolds are recognized for their presence in numerous natural products and their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. researchgate.netnih.govmdpi.com
The primary available information for this compound is its fundamental chemical identity, as cataloged in chemical databases. uni.lu Its structural isomer, methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, has been synthesized and identified as a key intermediate in the preparation of biphenyl (B1667301) derivatives with potential therapeutic applications for liver ailments. nih.gov This highlights the utility of the brominated and methoxylated benzodioxole core in building more complex molecular architectures.
Furthermore, research on related compounds, such as those derived from (6-bromobenzo[d] acs.orgresearchgate.netdioxol-5-yl)methanol, demonstrates the synthetic versatility of this scaffold. researchgate.net These studies often employ cross-coupling reactions, like the Suzuki-Miyaura coupling, to introduce a wide range of substituents, thereby creating libraries of novel compounds for biological screening. researchgate.net The presence of the bromo and methoxy (B1213986) groups on the 1,3-benzodioxole (B145889) ring of the title compound suggests its potential as a valuable building block in similar synthetic strategies.
Unexplored Avenues in Synthesis and Derivatization
The synthesis and derivatization of this compound present numerous unexplored opportunities for chemical innovation.
Synthesis: While general methods for the synthesis of substituted benzodioxoles exist, a systematic investigation into the most efficient and scalable synthesis of this compound is yet to be undertaken. Research could focus on optimizing reaction conditions, exploring different starting materials, and developing novel synthetic routes to improve yield and purity.
Derivatization: The true potential of this compound lies in its derivatization. The bromine atom at the 6-position is a prime handle for a multitude of chemical transformations, including:
Cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings could be employed to introduce a vast array of aryl, alkynyl, and amino groups, respectively. This would allow for the creation of a diverse library of novel derivatives. researchgate.net
Nucleophilic aromatic substitution: The electron-donating methoxy and methylenedioxy groups may activate the aromatic ring towards certain nucleophilic substitution reactions, allowing for the introduction of other functional groups.
Modification of the methoxy group: Demethylation of the methoxy group to a hydroxyl group would open up another avenue for derivatization, such as etherification or esterification, to modulate the compound's properties.
Potential for Novel Academic Discoveries and Methodologies
The exploration of this compound could lead to significant academic discoveries and the development of new synthetic methodologies.
The unique electronic environment created by the interplay of the bromo, methoxy, and methylenedioxy substituents could lead to unexpected reactivity and selectivity in various chemical reactions. A detailed study of its reactivity profile could provide valuable insights into the fundamental principles of organic chemistry.
Furthermore, the development of efficient synthetic routes to derivatives of this compound could showcase novel catalytic systems or reaction conditions. For instance, exploring regioselective functionalization of the benzodioxole ring in the presence of the existing substituents could lead to the discovery of new directing group strategies.
The potential biological activity of its derivatives also presents a rich field for academic inquiry. Structure-activity relationship (SAR) studies on a library of compounds derived from this scaffold could lead to the identification of novel pharmacophores and a deeper understanding of their interactions with biological targets. researchgate.netnih.gov
Broader Impact on Chemical and Biological Sciences
The study of this compound and its derivatives has the potential to make a significant impact across the chemical and biological sciences.
Medicinal Chemistry: The 1,3-benzodioxole moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and biologically active natural products. nih.gov By serving as a versatile starting material, this compound could facilitate the discovery of new therapeutic agents for a range of diseases, including cancer, inflammation, and infectious diseases. researchgate.netmdpi.com The ability to systematically modify the scaffold through its functional handles would be invaluable in optimizing the pharmacological properties of lead compounds.
Materials Science: Aromatic compounds with defined substitution patterns are of interest in materials science for the development of organic electronics, polymers, and liquid crystals. The unique electronic and structural features of derivatives of this compound could be exploited to create novel materials with tailored properties.
Agrochemicals: The benzodioxole ring is also found in some pesticides and herbicides. Research into the biological activity of derivatives of this compound could potentially lead to the development of new and more effective agrochemicals.
Q & A
Q. What are the standard synthetic routes for 6-Bromo-4-methoxy-1,3-benzodioxole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation of a methoxy-substituted benzodioxole precursor. For example, bromination using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride under controlled temperatures (0–25°C) achieves selective substitution at the 6-position . Key parameters include stoichiometric ratios (e.g., 1.1 equiv NBS) and reaction time (4–12 hours). Side reactions, such as over-bromination, are minimized by using radical inhibitors like azobisisobutyronitrile (AIBN). Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–75% .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Expect a singlet for the methoxy group (δ ~3.8 ppm) and aromatic protons split into distinct patterns due to bromine’s deshielding effect (δ 6.8–7.2 ppm).
- 13C NMR : The brominated carbon resonates at δ ~110–115 ppm, while the methoxy carbon appears at δ ~55–60 ppm.
- MS : The molecular ion peak ([M]+) should match the molecular weight (243.05 g/mol), with isotopic peaks confirming bromine (1:1 ratio for [M]⁺ and [M+2]⁺) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the vibrational modes and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model vibrational frequencies and frontier molecular orbitals (FMOs). For example:
-
Vibrational Analysis : The C-Br stretching mode is predicted at ~550–600 cm⁻¹, validated experimentally via IR.
-
Reactivity Descriptors : Global electrophilicity index (ω) and local softness identify the bromine and methoxy groups as key electrophilic/nucleophilic sites .
DFT Parameter Value HOMO-LUMO gap (eV) 4.2–4.5 Electrophilicity Index 1.8–2.1
Q. What strategies resolve contradictions in reported biological activities of halogenated benzodioxoles?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Solutions include:
- Purity Validation : Use HPLC (>98% purity) and elemental analysis to rule out by-products .
- Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 µM) to identify true IC₅₀ values.
- Target Profiling : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) against proposed targets (e.g., kinases, GPCRs) .
Q. How can retrosynthetic analysis guide the design of novel derivatives of this compound?
- Methodological Answer : Retrosynthetic disconnections focus on the benzodioxole core and substituents:
- Core Construction : Start from catechol derivatives via cyclization with dichloromethane or glyoxal.
- Substituent Introduction : Bromine can be introduced via electrophilic substitution, while methoxy groups are added via Williamson ether synthesis.
- Functionalization : Cross-coupling reactions (e.g., Suzuki-Miyaura) at the 6-bromo position enable diversification .
Experimental Design & Data Analysis
Q. How to optimize reaction conditions for introducing halogen substituents without side reactions?
- Methodological Answer : Use a design of experiments (DoE) approach:
- Variables : Temperature, solvent polarity, catalyst (e.g., FeBr₃ vs. AlBr₃).
- Response Metrics : Yield, selectivity (HPLC area%), and reaction time.
- Statistical Tools : ANOVA identifies significant factors; Central Composite Design (CCD) models optimal conditions .
Q. What analytical methods detect trace impurities in synthesized this compound?
- Methodological Answer :
- GC-MS : Detects volatile by-products (e.g., debrominated intermediates).
- LC-QTOF : Identifies non-volatile impurities via high-resolution mass matching.
- XRD : Confirms crystalline purity and absence of polymorphic contaminants .
Mechanistic & Application-Oriented Questions
Q. What is the role of this compound in modulating apoptosis pathways?
- Methodological Answer : Mechanistic studies involve:
- Western Blotting : Assess caspase-3/7 activation in cancer cell lines (e.g., HeLa, MCF-7).
- Flow Cytometry : Quantify apoptotic cells via Annexin V/PI staining.
- Molecular Docking : Predict interactions with Bcl-2 family proteins using AutoDock Vina .
Q. How does steric hindrance from the methoxy group influence nucleophilic substitution at the 6-bromo position?
- Methodological Answer : Steric effects are evaluated via:
- Kinetic Studies : Compare reaction rates with/without methoxy substitution.
- X-ray Crystallography : Measure bond angles and distances to assess spatial crowding.
- Computational Modeling : Calculate activation energies for SN2 pathways using Gaussian .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
